![molecular formula C10H13NO4 B2482867 (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid CAS No. 462065-68-5](/img/structure/B2482867.png)
(2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid
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Description
2-Furoyl chloride is a heterocyclic building block . It is used in the characterization of mixtures of polyethoxylated alcohols and their sulphates . It has also been used in the preparation of S-2-furoyl-O-alkyldithiocarbonic anhydrides .
Molecular Structure Analysis
The empirical formula for 2-Furoyl chloride is C5H3ClO2 . The molecular weight is 130.53 . The SMILES string representation is ClC(=O)c1ccco1 .Physical And Chemical Properties Analysis
2-Furoyl chloride is a liquid at room temperature . It has a refractive index of 1.531 (lit.) , a boiling point of 173-174 °C (lit.) , a melting point of -2 °C (lit.) , and a density of 1.324 g/mL at 25 °C (lit.) .Safety and Hazards
2-Furoyl chloride is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, and Skin Corr. 1B . It has a flash point of 85 °C (closed cup) . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
(2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-6(2)8(10(13)14)11-9(12)7-4-3-5-15-7/h3-6,8H,1-2H3,(H,11,12)(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPKMOKGOBWXPC-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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